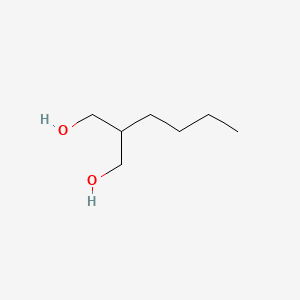

2-Butylpropane-1,3-diol

描述

Contextual Significance of 1,3-Diols in Organic Synthesis and Materials Science

1,3-diols are organic compounds containing two hydroxyl (-OH) groups separated by two carbon atoms. This structural motif makes them versatile building blocks in organic synthesis and valuable components in materials science. In synthesis, the hydroxyl groups can be readily transformed into a wide array of other functional groups, and their 1,3-relationship allows for the stereocontrolled formation of complex molecules. acs.org Chiral 1,3-diols, in particular, are highly sought after as they are integral components of many natural products and can serve as chiral auxiliaries or ligands in asymmetric synthesis. researchgate.net The synthesis of 1,3-diols can be achieved through various methods, including the aldol (B89426) condensation of ketones with formaldehyde (B43269), followed by reduction. tandfonline.com

In the realm of materials science, 1,3-diols are utilized as monomers in polymerization reactions. tandfonline.com Their incorporation into polymers like polyesters and polyurethanes can significantly influence the material's properties, such as flexibility, solubility, and resistance to hydrolysis. chemicalbook.comevitachem.com For instance, the use of specific diols can modulate the crystallinity and mechanical properties of polyesters, making them suitable for a range of applications from coatings to biodegradable materials.

Scope and Objectives of Research on 2-Butylpropane-1,3-diol

Research specifically targeting this compound has been focused on a few key areas. A primary objective has been to explore its utility as a substrate in biotransformations for the synthesis of valuable chiral molecules. nih.gov The microbial asymmetric oxidation of this compound has been investigated as an efficient route to produce enantiomerically enriched 2-hydroxymethylhexanoic acid, a chiral building block with potential applications in the synthesis of fine chemicals and pharmaceuticals. researchgate.netnih.gov

Another area of interest is its role as a precursor in the synthesis of more complex molecules. For example, it serves as a starting material for the creation of certain liquid crystal compounds. lookchem.com While not as extensively studied as some other diols in polymer chemistry, its structural features suggest potential for creating polymers with specific properties. The physical and chemical properties of this compound are also of fundamental interest for understanding structure-property relationships within the broader class of 1,3-diols.

Detailed Research Findings

A significant area of academic inquiry for this compound has been its application in microbial-mediated asymmetric synthesis. A study focused on the efficient synthesis of S- and R-enantiomers of 2-hydroxymethylhexanoic acid (2-HMHA) through the microbial asymmetric oxidation of 2-butyl-1,3-propanediol. nih.gov Researchers screened various bacterial strains and identified Acetobacter pasteurianus and Pseudomonas putida as highly effective for producing the S- and R-enantiomers of 2-HMHA, respectively. nih.gov

Under optimized conditions, A. pasteurianus cells were able to produce 12.0 g/L of S-2-HMHA with an 89% enantiomeric excess (e.e.) within 24 hours. nih.gov In a separate biotransformation, P. putida cells yielded 5.1 g/L of R-2-HMHA with a high enantiomeric excess of 94% after 35 hours of incubation. nih.gov This research highlights the potential of using this compound as a prochiral substrate to generate valuable, optically active compounds through enzymatic reactions.

In addition to biotransformations, this compound has been documented as a precursor in the synthesis of liquid crystalline materials. Specifically, it is an upstream product in the synthesis of 5-Butyl-2-(4-heptyloxy-phenyl)- researchgate.netCurrent time information in Bangalore, IN.dioxane. lookchem.com This demonstrates its utility as a building block for creating molecules with specific material properties.

Compound Properties

The physical and chemical properties of this compound are summarized in the tables below.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H16O2 | nih.govmolbase.com |

| Molecular Weight | 132.20 g/mol | nih.govmolbase.com |

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| InChI | InChI=1S/C7H16O2/c1-2-3-4-7(5-8)6-9/h7-9H,2-6H2,1H3 | nih.gov |

| InChIKey | SIMYRXPCIUXDGR-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-butylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-2-3-4-7(5-8)6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMYRXPCIUXDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383604 | |

| Record name | 2-butylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-26-2 | |

| Record name | 2-butylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-n-Butylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.202.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Butylpropane 1,3 Diol and Its Derivatives

Conventional Synthetic Pathways

Conventional methods for synthesizing 2-substituted-1,3-diols often rely on well-established reactions in organic chemistry, such as aldol (B89426) additions and Cannizzaro reactions. These pathways are typically robust and utilize readily available starting materials.

Multi-step Reaction Sequences

A primary route for the synthesis of 2-alkyl-1,3-propanediols involves the reaction of an aldehyde with formaldehyde (B43269) in the presence of a strong base. For 2-butylpropane-1,3-diol, the synthesis would start with hexanal (B45976) and formaldehyde. The process occurs as a one-pot, two-reaction sequence: an aldol addition followed by a crossed Cannizzaro reaction.

The mechanism proceeds as follows:

Aldol Addition: A strong base, such as an alkali metal hydroxide (B78521), catalyzes the aldol addition of hexanal to formaldehyde. This step forms the intermediate aldehyde, 2-(hydroxymethyl)hexanal.

Crossed-Cannizzaro Reaction: In the presence of excess formaldehyde and a strong base, the intermediate aldehyde undergoes a crossed-Cannizzaro reaction. The intermediate is reduced to the final product, this compound, while a molecule of formaldehyde is oxidized to formic acid (or its salt). google.comgoogle.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final diol product while minimizing reaction time and byproducts. Key parameters for optimization in the conventional synthesis of 2-substituted-1,3-diols include the choice of catalyst, reactants, and the use of phase transfer agents.

A significant improvement in yield has been demonstrated through the use of phase transfer catalysts. For instance, in the synthesis of 2-n-butyl-2-ethyl-1,3-propane diol, the addition of a cationic phase transfer catalyst like Aliquat 336 can substantially increase the reaction yield. google.com The phase transfer catalyst facilitates the interaction between reactants in the two-phase (organic-aqueous) reaction mixture. google.com The choice of the formaldehyde source, such as using solid paraformaldehyde, is another essential factor in optimizing the process. google.com

| Catalyst System | Phase Transfer Catalyst (PTC) | Yield of 2-n-butyl-2-ethyl-1,3-propane diol | Reference |

|---|---|---|---|

| NaOH | None | 76.5% | google.com |

| NaOH | Aliquat 336 (Cationic PTC) | 87.8% | google.com |

| NaOH | Polyethylene glycol (Neutral PTC) | 73.2% | google.com |

Catalytic Approaches to this compound Synthesis

Catalytic methods provide powerful alternatives to conventional synthetic pathways, often offering higher selectivity, milder reaction conditions, and improved atom economy. These approaches are broadly categorized into homogeneous, heterogeneous, and asymmetric catalysis.

Homogeneous Catalysis in Diol Formation

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in a solvent. illinois.edu This allows for high catalytic activity and excellent kinetic control due to the rapid diffusion of substrates to the well-defined, single-site catalytic centers. illinois.edu

While direct homogeneous catalysis to form this compound in one step is not extensively documented, key precursor aldehydes are often synthesized using these methods. For example, the hydroformylation of alkenes is a major industrial homogeneous process used to produce aldehydes. The synthesis of hexanal, the precursor for this compound, can be achieved through the hydroformylation of 1-pentene (B89616) using soluble rhodium or cobalt catalysts.

Heterogeneous Catalysis in Diol Synthesis

Heterogeneous catalysis utilizes catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. These catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling. acs.org

A significant area of research in heterogeneous catalysis for diol production is the hydrogenolysis of glycerol (B35011), a renewable feedstock, to produce 1,2-propanediol and 1,3-propanediol (B51772). researchgate.netsemanticscholar.orgresearchgate.net This process typically requires a bifunctional catalyst that has both metal sites for hydrogenation/dehydrogenation and acidic or basic sites for dehydration. researchgate.net Metals such as platinum, copper, and rhodium supported on materials like titania, zirconia, or zeolites have been extensively studied. researchgate.netnih.gov The principles of selective C-O bond cleavage via hydrogenolysis using heterogeneous catalysts could be applied to other polyol substrates to generate a variety of diols.

| Catalyst | Substrate | Primary Diol Product | Key Features | Reference |

|---|---|---|---|---|

| Ru/TiO₂ | Glycerol | 1,2-Propanediol | Used in basic aqueous solution; base aids initial dehydrogenation. | researchgate.net |

| Pt/WO₃/ZrO₂ | Glycerol | 1,3-Propanediol | Brønsted acid sites from WO₃ are key for selectivity to 1,3-PDO. | researchgate.net |

| Rh/C + H₂WO₄ | Glycerol | 1,2-Propanediol & 1,3-Propanediol | Solvent choice (e.g., sulfolane, dioxane) can influence selectivity. | nih.govmdpi.com |

| Cu-based catalysts | Glycerol | 1,2-Propanediol | Effective for C-O bond cleavage; often studied due to lower cost. | mdpi.com |

Asymmetric Catalysis for Enantioselective Synthesis

Since the C2 position of this compound is a stereocenter, it can exist as two enantiomers. Asymmetric catalysis is employed to synthesize a specific enantiomer, which is crucial in fields like pharmaceuticals and materials science. Several strategies have been developed for the enantioselective synthesis of chiral 2-substituted-1,3-diols.

Biocatalysis: Enzymatic reactions offer exceptionally high stereoselectivity under mild conditions. A biocatalytic cascade reaction using two different ketoreductases can produce optically pure 2-alkyl-1,3-diols. nih.gov This two-step, one-pot process involves a stereoselective diketone reduction followed by a hydroxy ketone reduction, achieving high chemical yield and stereoselectivity without isolating the intermediate. nih.gov

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of prochiral ketones or esters is a highly efficient method for producing chiral alcohols and diols. Ruthenium complexes with atropisomeric diphosphine ligands have been successfully used to reduce β-keto esters, setting the stereochemistry of the hydroxyl group with excellent enantioselectivity (up to 99% ee). The resulting chiral β-hydroxy esters are then reduced to the corresponding 1,3-diols. sctunisie.org

Organocatalysis: Small organic molecules can also act as chiral catalysts. For example, L-prolinamide has been shown to be an effective organocatalyst for the asymmetric direct aldol reaction between aldehydes and the hemiacetal of trifluoroacetaldehyde. nih.gov This is followed by a reduction step to yield chiral 2-substituted-1,3-diols with good to excellent enantioselectivities. nih.gov

Desymmetrization: Another powerful approach is the asymmetric desymmetrization of a prochiral diol derivative. Chiral phosphoric acids can mediate the enantioselective oxidative desymmetrization of 2-substituted 2-nitro-1,3-diol derivatives, providing access to a variety of chiral building blocks in high yield and excellent enantioselectivity. acs.org

| Method | Catalyst Type | General Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Biocatalytic Cascade | Enzyme (Ketoreductase) | Diketones | High stereoselectivity and chemical yield in a one-pot reaction. | nih.gov |

| Asymmetric Hydrogenation | Ruthenium-diphosphine complex | β-Keto esters | Excellent enantioselectivity (up to 99% ee) for a broad range of substrates. | sctunisie.org |

| Organocatalysis | L-prolinamide | Aldehydes | Uses inexpensive, commercially available metal-free catalysts. | nih.gov |

| Asymmetric Desymmetrization | Chiral Phosphoric Acid | 2-Substituted 2-nitro-1,3-diol derivatives | Effective for a broad substrate scope with high enantioselectivity. | acs.org |

Biocatalytic Transformations

Biocatalysis has emerged as a key technology for the synthesis of enantiomerically pure compounds. In the context of this compound, two primary biocatalytic strategies are particularly relevant: the desymmetrization of the achiral diol using enzymes and the use of microbial whole-cell transformations to produce chiral derivatives.

Enzymatic Desymmetrization of Achiral 2-Alkyl-1,3-diols

The enzymatic desymmetrization of prochiral 2-substituted-1,3-propanediols is a well-established and effective strategy for producing chiral synthons. This method involves the enantioselective reaction of one of the two identical functional groups in the achiral starting material, leading to a chiral product. Lipases are the most commonly employed enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability.

The most frequent approach is the lipase-catalyzed asymmetric acylation of the diol. In this reaction, an acyl donor, such as vinyl acetate (B1210297) or an acid anhydride, is used to transfer an acyl group to one of the enantiotopic hydroxyl groups of the 2-alkyl-1,3-diol. The enzyme's active site discriminates between the two hydroxyl groups, leading to the preferential formation of one enantiomer of the corresponding monoacetate.

While specific detailed research findings on the enzymatic desymmetrization of this compound are not extensively documented in publicly available literature, the principles and outcomes can be inferred from studies on analogous 2-alkyl- and 2-aryl-substituted 1,3-propanediols. For these related compounds, lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PCL) have demonstrated high efficiency and enantioselectivity.

General Reaction Scheme for Lipase-Catalyzed Desymmetrization:

In this generalized reaction, the lipase selectively acylates one of the two prochiral hydroxymethyl groups of the 2-alkyl-1,3-propanediol.

Key factors influencing the success of the desymmetrization include the choice of lipase, the acyl donor, the solvent, and the reaction temperature. For instance, CALB is often noted for its excellent enantioselectivity in the acylation of a wide range of alcohols. The use of vinyl esters as acyl donors is advantageous as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it towards the product.

Although a specific data table for this compound is not available, the following table illustrates typical results obtained for the desymmetrization of other 2-substituted-1,3-diols, which provides a strong indication of the expected outcomes for the butyl derivative.

| Substrate | Enzyme | Acyl Donor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 2-Phenylpropane-1,3-diol | Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Diisopropyl ether | 90 | 99 (R) |

| 2-Benzylpropane-1,3-diol | Lipozyme IM | Lauric Acid | Toluene | - | High |

| 2-Methylpropane-1,3-diol | Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | tert-Butyl methyl ether | 45 | >98 (R) |

Microbial Transformations in Diol Synthesis

Whole-cell microbial transformations offer an alternative and often complementary approach to the use of isolated enzymes. In this strategy, the complex enzymatic machinery of a microorganism is utilized to carry out a desired chemical conversion. For the synthesis of derivatives of this compound, microbial oxidation has proven to be a particularly effective method for producing valuable chiral acids.

A notable example is the microbial asymmetric oxidation of this compound to produce enantiomers of 2-hydroxymethylhexanoic acid (2-HMHA), a valuable chiral building block. Research has demonstrated that different microbial strains can exhibit opposite enantioselectivities in this transformation. mdpi.com

Specifically, the bacterium Acetobacter pasteurianus has been identified as a highly efficient biocatalyst for the production of (S)-2-hydroxymethylhexanoic acid. mdpi.com Conversely, Pseudomonas putida has been shown to selectively produce the (R)-enantiomer. mdpi.com This microbial oxidation process typically involves the conversion of one of the primary alcohol groups of the diol to a carboxylic acid, creating a chiral center at the C2 position.

The biotransformation is generally carried out by incubating the resting cells of the selected microorganism with the this compound substrate in a suitable buffer. The reaction conditions, such as pH, temperature, substrate concentration, and cell density, are optimized to maximize the product yield and enantiomeric excess.

The findings from a study on the microbial asymmetric oxidation of this compound are summarized in the table below. mdpi.com

| Microorganism | Product | Concentration (g/L) | Enantiomeric Excess (ee, %) | Incubation Time (h) |

|---|---|---|---|---|

| Acetobacter pasteurianus IAM 12073 | (S)-2-Hydroxymethylhexanoic acid | 12.0 | 89 | 24 |

| Pseudomonas putida IFO 3738 | (R)-2-Hydroxymethylhexanoic acid | 5.1 | 94 | 35 |

These microbial transformation methods highlight the versatility of whole-cell biocatalysts in synthesizing chiral derivatives from achiral diols like this compound, providing access to both enantiomers of a target molecule by selecting the appropriate microorganism.

Chemical Transformations and Derivatization Chemistry of 2 Butylpropane 1,3 Diol

Functional Group Interconversions of the Hydroxyl Moieties

The hydroxyl groups of 2-Butylpropane-1,3-diol can be readily converted into other functional groups to modulate the molecule's properties or to facilitate further reactions. A particularly important transformation is the conversion of the hydroxyls into sulfonate esters, such as mesylates or tosylates. This interconversion is critical as it transforms the poorly leaving hydroxyl group into an excellent leaving group, paving the way for nucleophilic substitution and elimination reactions.

This conversion is typically achieved by reacting the diol with a sulfonyl chloride (like methanesulfonyl chloride for mesylates) in the presence of a non-nucleophilic base such as triethylamine. This specific functional group interconversion is a key initial step in the metal-mediated synthesis of cyclopropanes from 1,3-diols. acs.orgacs.org

| Starting Material | Reagent | Base | Product |

| This compound | Methanesulfonyl chloride | Triethylamine | 2-Butylpropane-1,3-diyl dimethanesulfonate |

Cyclization Reactions

The 1,3-spacing of the hydroxyl groups in this compound makes it an ideal precursor for the formation of six-membered ring systems.

This compound can react with aldehydes or ketones under acidic catalysis to form 5-butyl-1,3-dioxanes, which are six-membered cyclic acetals or ketals. This reaction is a common method for protecting 1,3-diols or, conversely, for protecting carbonyl compounds. wikipedia.org The reaction is typically performed in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or zirconium tetrachloride (ZrCl4), with the removal of water to drive the equilibrium toward the product. organic-chemistry.orgthieme-connect.de Innovative methods, such as using a rotary evaporator, have been shown to accelerate this process. thieme-connect.de The reaction of the structurally similar 2-tert-butylpropane-1,3-diol (B1583681) to form acetal (B89532) derivatives has been documented in the synthesis of glycomimetics, highlighting the utility of this transformation for 2-alkyl-substituted propane-1,3-diols. umsl.edu

| Diol | Carbonyl Compound | Catalyst (Example) | Product |

| This compound | Aldehyde (RCHO) | p-Toluenesulfonic acid | 2-R-5-butyl-1,3-dioxane |

| This compound | Ketone (R1COR2) | Zirconium tetrachloride | 2-R1,2-R2-5-butyl-1,3-dioxane |

A sophisticated transformation allows for the conversion of 1,3-diols into cyclopropane (B1198618) rings. This process is not a direct cyclization of the diol but proceeds via a derivatized intermediate. The methodology involves two key steps:

Functional Group Interconversion : As detailed in section 3.1, the hydroxyl groups of this compound are first converted into good leaving groups, typically dimesylates. acs.org

Reductive Coupling : The resulting 1,3-dimesylate undergoes an intramolecular cross-electrophile coupling (XEC) reaction mediated by a reducing metal. Zinc dust has been shown to be effective for this transformation, providing a mild method for synthesizing cyclopropanes from complex 1,3-diols. acs.org Nickel-catalyzed systems have also been developed for similar transformations. acs.org

This reaction sequence effectively remodels the 1,3-diol backbone into a strained three-membered ring, a valuable motif in medicinal chemistry and materials science. acs.org

| Starting Derivative | Reagents | Product | Reference |

| 2-Butylpropane-1,3-diyl dimethanesulfonate | Zinc dust, Magnesium bromide, DMA | 1-Butyl-1-(mesyloxymethyl)cyclopropane (or further products) | acs.org |

Formation of Carbonate Monomers

The reaction of this compound with a suitable carbonyl source can yield a six-membered cyclic carbonate, a valuable monomer for the synthesis of polycarbonates and polyurethanes. google.com

The synthesis of 5-butyl-1,3-dioxan-2-one, the cyclic carbonate derived from this compound, can be achieved through several routes.

Phosgene-Based Reagents : Traditional methods involve the use of phosgene (B1210022) or its safer derivatives, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI), to react with the diol. researchgate.netsemanticscholar.org

Transesterification : A more environmentally benign approach is the transesterification of the diol with a dialkyl or diphenyl carbonate. google.com This reaction can be catalyzed by bases, metal catalysts, or enzymes like immobilized Candida antarctica lipase (B570770) B (Novozym® 435). google.comresearchgate.net High conversion (100%) to the cyclic carbonate has been reported for the closely related 2-ethyl-2-butyl-propane-1,3-diol, demonstrating the efficiency of this reaction for this class of substrates. googleapis.com

Carbon Dioxide as Feedstock : A modern, sustainable strategy utilizes carbon dioxide (CO2) at low pressures as the carbonyl source. The reaction is typically promoted by a strong, non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and proceeds under mild, room-temperature conditions. rsc.org

These methods provide access to cyclic carbonate monomers that are crucial for creating biodegradable and biocompatible polymers. rsc.org

| Method | Carbonyl Source | Catalyst/Promoter | Product |

| Phosgene Derivative | 1,1'-Carbonyldiimidazole (CDI) | None (stoichiometric) | 5-Butyl-1,3-dioxan-2-one |

| Transesterification | Diethyl Carbonate (DEC) | Novozym® 435 (Lipase) | 5-Butyl-1,3-dioxan-2-one |

| Direct Carbonation | Carbon Dioxide (CO2) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 5-Butyl-1,3-dioxan-2-one |

Mechanistic Investigations and Stereochemical Studies

Elucidation of Reaction Mechanisms in Diol Transformations

The transformation of 1,3-diols like 2-butylpropane-1,3-diol can proceed through various mechanisms depending on the reagents and catalysts employed. These reactions are fundamental in synthesizing a range of valuable chemical structures.

One significant transformation is the conversion of 1,3-diols into cyclopropanes. This process can be achieved through a zinc-mediated cross-electrophile coupling reaction. acs.org The mechanism involves first converting the 1,3-diol into a more reactive intermediate, such as a 1,3-dimesylate. This intermediate can then undergo the coupling reaction to form the cyclopropane (B1198618) ring. acs.org This strategy is notable for its applicability in the late-stage modification of complex molecules like natural products and medicinal agents. acs.org

Another key reaction is catalytic dehydrogenation. Studies on 1,3-diols using catalysts like the Casey/Shvo catalyst have shown that these compounds can be converted into their corresponding α-hydroxyketones. escholarship.org Isotopic labeling studies indicate that the reaction proceeds through a reversible dehydrogenation/hydrogenation mechanism, ultimately favoring the formation of the thermodynamically more stable α-hydroxyketone product. escholarship.org For this compound, this transformation would yield 1,3-dihydroxyheptan-2-one.

Furthermore, the reactions of diols with hydrated electrons (e_aq^-) have been investigated. These reactions are significant in advanced reduction processes. The mechanisms can involve several pathways, including association with a double bond or cleavage of a carbon-halogen or carbon-nitrogen bond. rsc.org While this compound lacks these specific functional groups, the principles of reactivity with hydrated electrons are influenced by electron-donating or withdrawing groups within the molecule, which can be extended to understand its potential degradation pathways in specific environments. rsc.org

Stereoselectivity and Diastereoselectivity in Synthetic Routes

The chiral center at the second carbon position of this compound makes it a valuable substrate for stereoselective reactions, allowing for the synthesis of optically pure compounds.

A prominent example of stereoselectivity is the microbial asymmetric oxidation of 2-butyl-1,3-propanediol. This biotransformation can be used for the efficient synthesis of both (S)- and (R)-enantiomers of 2-hydroxymethylhexanoic acid. Specific bacterial strains have been identified that exhibit high selectivity for producing one enantiomer over the other. For instance, Acetobacter pasteurianus IAM 12073 shows a high preference for producing the (S)-enantiomer, while Pseudomonas putida IFO 3738 favors the (R)-enantiomer. nih.gov This highlights the power of biocatalysis in achieving high enantiomeric purity.

Table 1: Microbial Asymmetric Oxidation of this compound Data derived from a study on the efficient synthesis of S- and R-enantiomers of 2-hydroxymethylhexanoic acid. nih.gov

| Microorganism | Product | Yield (g/L) | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Acetobacter pasteurianus IAM 12073 | S-2-HMHA | 12.0 | 89% |

| Pseudomonas putida IFO 3738 | R-2-HMHA | 5.1 | 94% |

Diastereoselectivity is also a key consideration in the synthesis of cyclic derivatives from related diols. In the synthesis of tetrahydropyran (B127337) derivatives from the closely related 2-tert-butylpropane-1,3-diol (B1583681), the bulky tert-butyl group plays a crucial role in directing the stereochemical outcome. umsl.eduacademie-sciences.fr In one instance, a cyclization reaction resulted exclusively in the 1,4-trans derivative. This complete stereoselectivity is attributed to the suppression of the 1,4-cis isomer due to unfavorable 1,3-diaxial interactions that would otherwise occur. umsl.eduacademie-sciences.fr This principle demonstrates how the substituent at the C2 position can effectively control the diastereoselectivity of a reaction.

Conformational Analysis and its Influence on Reactivity

The three-dimensional arrangement of atoms, or conformation, of this compound and its derivatives has a direct and significant impact on their chemical reactivity. The bulky butyl group at the C2 position is a dominant factor in determining the molecule's preferred conformation.

In cyclic derivatives of the analogous 2-tert-butylpropane-1,3-diol, such as 5-t-butyl-2-methyl-2-oxo-1,3,2-dioxaphosphorinan, X-ray crystal structure analysis has shown that the six-membered ring adopts a distorted chair conformation. rsc.org Critically, the very bulky t-butyl group occupies an equatorial position to minimize steric strain. This conformational preference is a powerful directing effect in subsequent reactions. rsc.org

This conformational locking is also observed in the synthesis of pyranose mimetics from 2-tert-butylpropane-1,3-diol. The presence of the bulky t-butyl group forces the ring system into a stable chair conformation, making these molecules ideal for mimicking the structure of natural pyranoses. umsl.eduacademie-sciences.fr The influence on reactivity is profound; by locking the conformation, the accessibility of the remaining functional groups (the two hydroxyls) is fixed. One hydroxyl group may be sterically shielded while the other is more exposed, allowing for regioselective reactions. This conformational control is a key strategy in the stereoselective synthesis of complex molecules. umsl.eduacademie-sciences.fr

Kinetic Studies of Diol Reactions

Kinetic studies provide quantitative data on reaction rates, offering deep insights into reaction mechanisms and the factors that influence them. While specific kinetic data for this compound is not extensively reported, studies on structurally related compounds provide a clear framework for the methodologies used and the information that can be obtained.

For example, the kinetics of gas-phase reactions between hydroxyl (OH) radicals and acetals, such as di-n-butoxymethane, have been measured using the pulsed laser photolysis-laser induced fluorescence technique. rsc.org These studies yield crucial parameters like rate coefficients and Arrhenius expressions, which describe the temperature dependence of the reaction rate. rsc.org Such data is vital for understanding the atmospheric lifetime and reactivity of these compounds.

Table 2: Example Kinetic Data for OH Radical Reactions with Related Acetals at 298 K Data from a study on the gas-phase reactions of hydroxyl radicals with various acetals. rsc.org

| Compound | Arrhenius Expression (k = A * exp(Ea/RT)) | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| di-n-propoxymethane | (4.39 ± 1.06) × 10⁻¹² exp[(563 ± 74)/T] | (27.6 ± 2.3) x 10⁻¹² |

| di-n-butoxymethane | (5.15 ± 0.66) × 10⁻¹² exp[(590 ± 38)/T] | (37.0 ± 5.2) x 10⁻¹² |

Another relevant area is dynamic kinetic resolution (DKR). DKR combines rapid, catalyst-mediated racemization of a starting material with a slower, enzyme- or catalyst-driven, enantioselective reaction. mit.edu Mechanistic investigations into DKR processes provide a detailed understanding of the interplay between the racemization and resolution catalysts, which is essential for developing highly efficient methods for producing enantiomerically pure alcohols. mit.edu These kinetic principles are directly applicable to the resolution of chiral diols like this compound.

Application in Polymer Chemistry and Materials Science

Monomer for Polymer Synthesis

2-Butylpropane-1,3-diol serves as a fundamental building block for a variety of polymers. Its bifunctional nature, with two primary hydroxyl (-OH) groups, allows it to react with other monomers like dicarboxylic acids, diisocyanates, or phosgene (B1210022) derivatives to form long polymer chains through step-growth polymerization.

This compound can be incorporated into polycarbonate resins, which are known for their toughness and clarity. The synthesis can proceed through several established routes for polycarbonate production. One common industrial method is transesterification, where a diol reacts with a carbonic acid diester, such as diphenyl carbonate (DPC). In this process, the diol displaces the phenol (B47542) from the DPC, forming the carbonate linkage in the polymer backbone and releasing phenol as a byproduct. The incorporation of an aliphatic diol like this compound into an aromatic polycarbonate prepolymer can be used to increase the final molecular weight of the resin. evitachem.com

Another pathway involves the ring-opening polymerization (ROP) of a cyclic carbonate monomer derived from this compound. The diol is first reacted with a phosgene equivalent (e.g., triphosgene) or by transesterification with a dialkyl carbonate to form a six-membered cyclic carbonate ring (5-butyl-1,3-dioxan-2-one). This monomer can then undergo ROP, often initiated by organometallic catalysts, to produce an aliphatic polycarbonate. chemicalbook.com The presence of the butyl side group on the polymer chain disrupts packing and reduces crystallinity, yielding amorphous polycarbonates with potentially lower glass transition temperatures and increased flexibility compared to those made from linear diols.

In polyurethane (PU) chemistry, this compound primarily functions as a chain extender. chemicalbook.comalfachemic.com Polyurethanes are block copolymers synthesized from three main components: a polyol (forming the soft segment), a diisocyanate, and a chain extender (forming the hard segment). The chain extender is a low-molecular-weight diol or diamine that reacts with the isocyanate groups to create the rigid, "hard" segments of the polymer. wikipedia.org

The reaction involves the formation of urethane (B1682113) linkages between the hydroxyl groups of the diol and the isocyanate (-NCO) groups of the diisocyanate. The structure of the chain extender is critical in determining the properties of the final elastomer. The use of this compound introduces a bulky, flexible butyl group into the hard segments. This can disrupt the packing and hydrogen bonding between urethane groups, which influences the degree of phase separation between the hard and soft segments. acs.org This modification can lead to polyurethanes with tailored properties such as improved softness, flexibility, and clarity. chemicalbook.comgoogle.com For instance, the closely related diol, 2-butyl-2-ethyl-1,3-propanediol (B52112), is used as a chain extender to enhance clarity in elastomers. chemicalbook.comalfachemic.com

This compound is a valuable co-monomer for producing thermoplastic polyesters. These polymers are typically synthesized through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative (like a dimethyl ester). When used as a co-monomer with other diols (e.g., ethylene (B1197577) glycol or 1,4-butanediol) and dicarboxylic acids (e.g., terephthalic acid), this compound is incorporated randomly into the polymer chain. researchgate.net

The presence of the n-butyl side group on the propane (B168953) backbone disrupts the regularity of the polymer chain. researchgate.net This disruption hinders crystallization, leading to polyesters with reduced crystallinity and often a more amorphous character. chemicalbook.comacs.org Such modifications are desirable for applications requiring improved flexibility, clarity, and solubility. For example, the analogous monomer 2-butyl-2-ethyl-1,3-propanediol is used as a coglycol in solventborne polyester (B1180765) paints to enhance clarity and shelf life, and in unsaturated polyester gel coats to improve hydrolytic stability. chemicalbook.com Research on copolyesters of poly(ethylene terephthalate) (PET) with 2-butyl-2-ethyl-1,3-propanediol shows that increasing the content of the branched diol leads to a decrease in melting temperature, crystallinity, and the rate of crystallization. researchgate.net

Beyond its direct use in step-growth polymerization, this compound can be chemically modified to produce functional monomers for subsequent polymerization. A key example is its conversion into diacrylate or dimethacrylate monomers. This is achieved through the esterification of both hydroxyl groups with acrylic acid or methacrylic acid (or their more reactive acyl chloride derivatives).

The resulting monomer, this compound diacrylate, possesses two terminal vinyl groups that are reactive towards free-radical polymerization. These monomers can be polymerized, often initiated by UV light in the presence of a photoinitiator, to form highly cross-linked polymer networks. Such polymers are essential components in UV-curable coatings, adhesives, and inks. The incorporation of the butyl-propanediol structure into the cross-linked network can enhance properties like adhesion to low-energy surfaces and provide flexibility to the cured film. chemicalbook.com This approach is utilized with the similar diol, 2-butyl-2-ethyl-1,3-propanediol, whose acrylic esters are found in UV-curable coatings. chemicalbook.com

Influence of this compound Structure on Polymer Properties

The specific molecular structure of this compound—a 1,3-diol with a four-carbon alkyl branch at the C2 position—has a predictable and significant impact on the macroscopic properties of polymers into which it is incorporated.

The primary influence of the butyl side chain is the disruption of polymer chain regularity and packing. In polymers like polyesters, which can be semi-crystalline, the introduction of this bulky, non-symmetrical side group hinders the ability of chains to align into ordered crystalline lamellae. researchgate.net This effect leads to several changes in material properties:

Reduced Crystallinity: Polymers become more amorphous, which often results in higher transparency and clarity. chemicalbook.comacs.org

Lower Melting Temperature (Tm): Less energy is required to disrupt the less-ordered crystalline domains. Copolymers of PET with 2-butyl-2-ethyl-1,3-propanediol show a systematic decrease in Tm as the branched diol content increases. researchgate.net

Lower Glass Transition Temperature (Tg): The butyl group acts as an "internal plasticizer," increasing the free volume between polymer chains and allowing for segmental motion at lower temperatures. This translates to increased flexibility. However, the effect on Tg can be complex, as restricted rotation around the branched center can sometimes counteract the plasticizing effect. researchgate.net

Improved Solubility: The less-ordered structure allows solvent molecules to penetrate the polymer matrix more easily. chemicalbook.com

Enhanced Hydrolytic Stability: The hydrophobic nature of the butyl group can help protect the ester or carbonate linkages in the polymer backbone from hydrolysis, a valuable trait for coatings and outdoor applications. chemicalbook.com

The table below summarizes the general effects of incorporating this compound into polymer systems compared to using a simple linear diol like 1,3-propanediol (B51772).

| Property | Influence of this compound | Rationale |

| Crystallinity | Decreases | Butyl side chain disrupts chain packing and symmetry. researchgate.net |

| Melting Temp. (Tm) | Decreases | Lower energy needed to melt less perfect crystals. researchgate.net |

| Glass Trans. Temp. (Tg) | Generally Decreases | Increases free volume and chain flexibility. researchgate.net |

| Flexibility | Increases | Lower crystallinity and Tg result in a softer material. chemicalbook.com |

| Viscosity (in melt/solution) | Decreases | Disrupted chain packing reduces intermolecular forces. chemicalbook.com |

| Hydrolytic Resistance | Increases | Hydrophobic butyl group shields backbone linkages. chemicalbook.com |

| Clarity/Transparency | Increases | Reduced crystallinity scatters less light. chemicalbook.com |

A study comparing polyesters made from various branched diols found that those derived from secondary diols exhibited higher glass transition temperatures than their primary diol counterparts. researchgate.netpolyestertime.com While this compound is a primary diol, the branching still significantly impacts thermal properties. For instance, research on PET copolymers with 2-butyl-2-ethyl-1,3-propanediol (BEPD) provides specific data on this influence.

Table: Thermal Properties of PET-co-BEPD Copolymers researchgate.net

| Mol% BEPD in Copolymer | Glass Transition Temp. (Tg) in °C | Melting Temp. (Tm) in °C |

|---|---|---|

| 0 (PET) | 81 | 256 |

| 4.6 | 75 | 239 |

| 9.4 | 69 | 221 |

| 15.1 | 63 | 201 |

Advanced Polymeric Materials Research (e.g., Electrochromic Polymers)

The unique structure of this compound also makes it a target for synthesis in advanced materials research, particularly in the field of electrochromic polymers. Electrochromic materials can change their color upon the application of an electrical potential and are key components in smart windows, displays, and sensors.

In one line of research, this compound was synthesized for the specific purpose of creating donor-acceptor (D-A) type electrochromic polymers. researchgate.net In this approach, the diol is used to build a "hat" or solubilizing portion of a monomer. For example, it can be used to form a 3,3-dibutyl-3,4-dihydro-2H-thieno[3,4-b] chemicalbook.comrsc.orgdioxepine (ProDOT-C4) structure. The two butyl groups, derived from the diol, provide solubility to the resulting polymer, which is crucial for processing and forming thin films. These ProDOT-type monomers act as the electron-rich "donor" unit, which is then copolymerized with an electron-deficient "acceptor" unit. The electronic interaction between the donor and acceptor units determines the band gap of the polymer and, consequently, its color in the neutral and oxidized states. The use of solubilizing groups like those derived from this compound is essential for creating processable, high-performance electrochromic polymers. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the optimized geometry and electronic structure of molecules. For 2-butylpropane-1,3-diol, these calculations would reveal precise bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional structure.

For instance, studies on similar diols, such as the charge-transfer complex of 2-((2-hydroxybenzylidene) amino)-2-(hydroxymethyl) propane-1,3-diol, have utilized DFT with the B3LYP method to evaluate optimized structures and reactivity parameters. nih.govresearchgate.net Such calculations for this compound would likely involve geometry optimization to find the global minimum on the potential energy surface. The presence of the butyl group introduces conformational flexibility, and quantum calculations can determine the relative energies of different conformers.

Key parameters that would be calculated include:

Optimized Geometry: Predicting the most stable arrangement of atoms. For example, in related molecules, the bond lengths and angles around the hydroxyl groups and the hydrocarbon chain are determined with high accuracy. researchgate.net

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For a diol, the oxygen atoms of the hydroxyl groups would be regions of negative potential, susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl groups would be regions of positive potential. nih.govresearchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar diols, as direct experimental or computational data for this compound is not readily available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-C Bond Length | ~1.54 Å | Standard single bond length |

| C-O Bond Length | ~1.43 Å | Typical for alcohol |

| O-H Bond Length | ~0.96 Å | Standard hydroxyl bond |

| C-C-C Bond Angle | ~109.5° | Tetrahedral geometry |

| HOMO Energy | (Value) eV | Electron-donating ability |

| LUMO Energy | (Value) eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Value) eV | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscapes in different environments. ulakbim.gov.tr For a flexible molecule like this compound, MD simulations can reveal the various conformations it adopts in solution and the timescales of transitions between them.

A study on 1,3-propanediol (B51772) in an aqueous environment demonstrated that while the most stable conformer in a vacuum exhibits an intramolecular hydrogen bond, in aqueous solution, conformations without this bond are predominant. mdpi.com This is due to the competing intermolecular hydrogen bonds with water molecules. Similarly, for this compound, MD simulations in water would likely show that the hydroxyl groups are solvated by water, and the hydrophobic butyl group influences the local water structure.

Key insights from MD simulations would include:

Conformational Analysis: Identification of the most populated conformational states (e.g., regarding the orientation of the butyl chain and the hydroxyl groups).

Hydrogen Bonding Dynamics: Characterization of the intramolecular and intermolecular hydrogen bonds, including their lifetimes and geometries.

Solvation Structure: Understanding how water molecules arrange around the diol, particularly around the hydrophobic butyl group and the hydrophilic hydroxyl groups.

The OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field is commonly used for such simulations of organic molecules in aqueous solutions. mdpi.com

Table 2: Illustrative Conformational Analysis of this compound from MD Simulations This table is a hypothetical representation of potential findings from an MD simulation.

| Conformation Type | Key Dihedral Angles | Population (%) | Average Lifetime (ps) |

|---|---|---|---|

| Extended Chain | (Specific angles) | (Value) | (Value) |

| Folded (Gauche) | (Specific angles) | (Value) | (Value) |

| Intramolecular H-Bond | (Specific angles) | (Value) | (Value) |

Thermodynamic and Kinetic Modeling of Diol-Related Reactions

Computational modeling can be used to predict the thermodynamics and kinetics of reactions involving this compound. This is crucial for designing and optimizing synthetic processes.

For example, the synthesis of polyesters from diols like 2-butyl-2-ethyl-1,3-propanediol (B52112) and a diacid monomer is a common application. chemicalbook.comsigmaaldrich.com Thermodynamic modeling could predict the equilibrium constant for such a polycondensation reaction, while kinetic modeling could help in understanding the reaction mechanism and identifying the rate-determining step.

Another relevant reaction is the conversion of diols and carbon dioxide into cyclic carbonates, a process of interest for CO2 utilization. acs.org Computational studies can help in screening catalysts and understanding the reaction pathway, which typically involves the activation of the epoxide derived from the diol.

Furthermore, the oxidative desymmetrization of 2-alkyl-substituted 1,3-diols has been studied using a combination of computational and experimental methods to understand stereocontrol. acs.org DFT calculations have been shown to be influential in designing protecting groups for high enantioselectivity. acs.org Such an approach could be applied to reactions involving the chiral center of this compound.

Structure-Property Relationship Studies in Solution Chemistry

The relationship between the molecular structure of this compound and its properties in solution can be investigated using computational methods. The presence of both a hydrophobic butyl chain and two hydrophilic hydroxyl groups gives the molecule amphiphilic character, which will govern its behavior in aqueous and non-aqueous solutions.

Studies on branched aliphatic diols in aqueous solutions have explored properties like partial molar volumes and partial molar isentropic compressions. researchgate.net These studies reveal how the size and branching of the alkyl groups influence the solute-solvent interactions. For this compound, the balance between the hydrophobic interactions of the butyl group and the hydrogen-bonding capacity of the diol moiety will determine its solubility and how it affects the structure of water.

Computational models like COSMOtherm can be used to predict partition coefficients, such as the hexadecane/air partition coefficient, which is a measure of a compound's volatility and nonspecific van der Waals interactions. semanticscholar.org Such predictions are valuable for understanding the environmental fate and transport of the compound.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing profound insight into molecular structure and bonding. Different regions of the electromagnetic spectrum probe different types of molecular transitions, making a multi-technique approach essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 2-Butylpropane-1,3-diol, specific signals (resonances) correspond to the chemically non-equivalent protons in the molecule. The chemical shift (δ) of these signals, their splitting pattern (multiplicity), and their integration values provide detailed information about the electronic environment, the number of neighboring protons, and the relative number of protons of each type. For instance, the protons of the hydroxyl (-OH) groups typically appear as a broad singlet, while the protons on the carbon backbone (-CH₂-, -CH-) exhibit distinct multiplets based on their connectivity. Protons on the hydroxymethyl groups (-CH₂OH) are expected to show signals, as are the aliphatic protons of the butyl group. researchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Spectral data from public databases confirm the presence of the expected carbon signals for the compound. nih.gov The carbons bonded to the electron-withdrawing oxygen atoms (the -CH₂OH and -CH groups) are shifted downfield compared to the purely aliphatic carbons of the butyl chain. researchgate.netnih.gov

| ¹³C-NMR Spectral Data for this compound nih.gov | |

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 (CH₂OH) | ~65-67 |

| C2 (CH) | ~45-47 |

| C3 (CH₂OH) | ~65-67 |

| Butyl Chain Carbons | ~14-30 |

| Note: The table presents expected ranges based on typical values for similar structures. Exact values can vary with solvent and experimental conditions. The two CH₂OH carbons may be equivalent or non-equivalent depending on chirality and molecular conformation. |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Weight: 132.20 g/mol ), the mass spectrum reveals a molecular ion peak (M⁺) or, more commonly, a protonated molecule [M+H]⁺ or other adducts depending on the ionization technique used. nih.govuni.lu High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition by measuring the molecular mass with very high accuracy. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For this compound, common fragmentation pathways include the loss of a water molecule (H₂O), a hydroxymethyl radical (•CH₂OH), or cleavage within the butyl chain.

| Selected Mass Spectrometry Data for this compound nih.gov | |

| m/z Value | Interpretation |

| 132 | Molecular Ion (M⁺) |

| 114 | [M-H₂O]⁺ |

| 101 | [M-CH₂OH]⁺ |

| 75 | Fragment |

| 57 | Butyl fragment or other C₄H₉⁺ fragment |

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts to aid in identification. uni.lu

| Predicted Collision Cross Section (CCS) Data uni.lu | ||

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 133.12232 | 131.6 |

| [M+Na]⁺ | 155.10426 | 137.3 |

| [M-H]⁻ | 131.10776 | 128.9 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is dominated by characteristic absorption bands that confirm its diol structure. nih.gov Key features include:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding. researchgate.netnih.gov

Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aliphatic (butyl and propane) parts of the molecule. nih.gov

A strong absorption band in the 1000-1200 cm⁻¹ range, indicative of the C-O stretching vibration. nih.gov

These spectral features, often obtained using Fourier Transform Infrared (FTIR) techniques like Attenuated Total Reflectance (ATR), provide a clear fingerprint for the compound. nih.govnih.gov

| Characteristic IR Absorption Bands for this compound researchgate.netnih.gov | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (Hydrogen-bonded) | 3200-3600 (Broad) |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C-O Stretch | 1000-1200 |

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to the study of species that contain unpaired electrons, such as free radicals or transition metal ions. mlsu.ac.inwhiterose.ac.ukmanchester.ac.uk The technique relies on the transition of an unpaired electron between spin states in the presence of a strong magnetic field. libretexts.org

This compound is a diamagnetic molecule, meaning all its electrons are paired. Therefore, the pure compound itself is ESR-inactive and would not produce a spectrum under standard conditions. mlsu.ac.inresearchgate.net This technique would only become relevant for the characterization of this compound if it were involved in a chemical or photochemical reaction that generates paramagnetic intermediates, such as free radicals. mlsu.ac.in

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. rsc.org This technique is most effective for compounds containing chromophores—structural features with π-electrons or non-bonding valence electrons that can be excited by UV-Vis radiation. Common chromophores include double bonds (C=C), triple bonds, carbonyl groups (C=O), and aromatic systems.

This compound consists solely of sigma (σ) bonds and non-bonding electrons on oxygen atoms. nih.gov The energy required to excite these electrons is very high, corresponding to wavelengths in the far-UV region (<200 nm), which is outside the range of standard UV-Vis spectrophotometers. rsc.org Consequently, this compound is not expected to exhibit significant absorbance in the 200-800 nm range and is considered transparent to UV-Vis light. mdpi.com While derivatives of the diol might be analyzed, the compound itself is not typically characterized by this method. googleapis.com

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. edqm.eu These methods are essential for purifying this compound from reaction mixtures or fermentation broths and for assessing its purity. nih.gov The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.

Several chromatographic methods are applicable to the analysis and purification of this compound:

Gas Chromatography (GC): Given its volatility, this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of components in a mixture. This technique is widely used for purity assessment and quantitative analysis in production processes. google.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and low-pressure liquid chromatography are versatile techniques for the separation and purification of diols. google.com Different stationary phases can be used; for instance, silica (B1680970) gel columns are used in normal-phase chromatography to separate compounds based on polarity. google.com

Size-Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), this technique separates molecules based on their size. While not typically used for the small molecule itself, it is a critical tool for characterizing polymers and polyesters synthesized using this compound as a monomer, providing information on molecular weight distribution. researchgate.net

Ion-Exchange Chromatography: This method is particularly useful for removing ionic impurities from fermentation broths during the purification of biologically produced diols. nih.gov

The choice of chromatographic technique depends on the specific goal, whether it is purification on a preparative scale or quantitative analysis of purity on an analytical scale. edqm.eu

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental analytical technique for monitoring the progress of chemical reactions and for the preliminary purification of products during the synthesis of propanediol (B1597323) derivatives. In the synthesis of related isomers like 2,2-dialkylpropane-1,3-diols, TLC is utilized to separate the product from reactants and byproducts. metu.edu.tr For this compound, this method allows for a rapid qualitative assessment of sample purity. The process involves spotting the sample on a silica gel plate and developing it with an appropriate solvent system, with visualization typically achieved using an oxidizing agent stain or UV light if the compound is modified to be UV-active. metu.edu.tr

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile diols. While specific, detailed HPLC methods for the routine analysis of this compound are not extensively documented in publicly available research, its availability as an analytical standard implies its use in contexts requiring high-purity characterization. myskinrecipes.com HPLC methods for similar diols often utilize refractive index (RI) detection, as diols lack a strong UV chromophore. The separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a water and acetonitrile (B52724) or methanol (B129727) mixture. Such methods are crucial for quantifying the diol in complex matrices, such as in studies of microbial oxidation where this compound is used as a substrate. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. The compound is amenable to GC analysis, often after derivatization to increase its volatility, though analysis of the underivatized diol is also possible.

GC-MS data for 2-n-Butylpropane-1,3-diol is available in the NIST (National Institute of Standards and Technology) main library. nih.gov This data provides a unique fragmentation pattern that serves as a chemical fingerprint for definitive identification.

| Parameter | Value |

|---|---|

| NIST Number | 326005 |

| Total Peaks | 59 |

| m/z Top Peak | 56 |

| m/z 2nd Highest Peak | 55 |

| m/z 3rd Highest Peak | 84 |

Data sourced from PubChem CID 2795259. nih.gov

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is not typically used for the analysis of small molecules like this compound itself. However, it is an essential technique for characterizing polymers synthesized using this diol as a monomer or chain extender. google.comgoogle.com For instance, when this compound is incorporated into polyester (B1180765) or polyurethane chains, GPC is employed to determine the resulting polymer's molecular weight distribution. google.comgoogle.com This analysis provides critical data points such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are fundamental to understanding the polymer's physical and mechanical properties. google.com Patents describing hydroxyl group-containing polymers detail the use of GPC with polystyrene standards for calibration to measure these parameters for polymers derived from diols including this compound isomers. google.com

Calorimetric and Other Physicochemical Measurement Techniques for Research

The physicochemical properties of this compound are fundamental to its handling, application in synthesis, and for theoretical modeling. Research into the thermodynamic properties of branched diols provides insight into molecular interactions and solution behavior. Techniques like vibrating-tube densimetry and differential scanning calorimetry are used to measure properties of related diols, such as partial molar volumes and heat capacities. researchgate.netresearchgate.net

Key physicochemical data for this compound have been determined and are compiled below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₆O₂ | nih.gov |

| Molecular Weight | 132.20 g/mol | nih.gov |

| Density | 0.947 g/cm³ (Predicted) | nih.gov |

| Boiling Point | 102-107 °C (at 5 Torr) | nih.gov |

| Computed XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Appearance | Viscous liquid | fishersci.at |

Environmental and Green Chemistry Perspectives in Research

Sustainable Synthetic Pathways for Diol Production

The production of 2-substituted 1,3-diols is an area of active research, with a focus on moving away from traditional petrochemical routes towards more sustainable biocatalytic and chemo-enzymatic methods. These green chemistry approaches offer high selectivity under mild reaction conditions. acs.orgdntb.gov.uaillinois.edu

Biocatalytic and Chemo-enzymatic Routes: Enzymes and whole-cell biocatalysts are central to developing sustainable pathways for chiral diols. illinois.edu Research has demonstrated the viability of biocatalytic cascade reactions for the stereoselective synthesis of optically pure 2-alkyl-1,3-diols. acs.org One such process employs two ketoreductase enzymes in a one-pot, two-step cascade that proceeds from a diketone to a hydroxy ketone and finally to the chiral diol, achieving high stereoselectivity and chemical yield without isolating the intermediate. acs.org

Another advanced strategy involves the asymmetric desymmetrization of meso 2-substituted-1,3-propanediols. For instance, a chiral dinuclear zinc catalyst has been effectively used for the asymmetric acylation of various 2-alkyl- and 2-aryl-1,3-propanediols, yielding products with high enantioselectivity. nih.gov This method is powerful because either enantiomer of the final product can be accessed by simply using the corresponding antipode of the chiral catalyst. nih.gov

Microbial oxidation represents another green pathway. The stereoselective desymmetrization of achiral 2-alkyl-1,3-diols can be achieved by oxidizing one of the two primary alcohol groups using microorganisms like Acetobacter aceti. researchgate.net This biotransformation occurs in an aqueous medium under mild conditions, making it an environmentally benign manufacturing process. researchgate.net While a study investigated the microbial asymmetric oxidation of 2-butyl-1,3-propanediol to synthesize chiral 2-hydroxymethylhexanoic acid, it demonstrates the feasibility of using microbial systems to act on this specific diol. researchgate.net

A summary of green synthetic strategies for 2-substituted 1,3-diols is presented below.

| Synthesis Strategy | Catalyst/System | Key Features | Target Compound Class |

| One-Pot Enzymatic Cascade | Two Ketoreductase Enzymes | High stereoselectivity; high chemical yield; no intermediate isolation. | Optically pure 2-alkyl-1,3-diols. acs.org |

| Asymmetric Desymmetrization | Chiral Dinuclear Zinc Catalyst | High yields and enantioselectivities for both 2-alkyl and 2-aryl diols; access to both enantiomers. | Chiral 2-substituted-1,3-propanediols. nih.gov |

| Microbial Oxidation | Acetobacter aceti | Aqueous medium; mild pH, temperature, and pressure; stereoselective. | Chiral 2-hydroxymethyl alkanoic acids from 2-alkyl-1,3-diols. researchgate.net |

| Chemo-enzymatic Synthesis | Candida antarctica lipase (B570770) (Novozym-435) | Starts from renewable glycerol (B35011); multi-step process. | 2-azido-1,3-propanediol (related structure). researchgate.net |

Traditional Chemical Synthesis: In contrast, conventional methods for producing similar diols, such as 2-butyl-2-ethyl-1,3-propanediol (B52112), often rely on petrochemical feedstocks. google.com A common industrial process involves an aldol (B89426) addition followed by a Cannizzaro reaction, using starting materials like 2-ethylhexanal (B89479) and formaldehyde (B43269) with a hydroxide (B78521) catalyst. google.com While effective, these routes lack the sustainability profile of emerging biocatalytic alternatives.

Biodegradation Studies of Diol-Derived Materials

The environmental fate of polymers is a critical aspect of green chemistry. Materials derived from 2-Butylpropane-1,3-diol, primarily polyesters and polyurethanes, are subjects of biodegradation research. The structure of the diol, particularly the 2-butyl substituent, plays a crucial role in the properties and subsequent degradability of the resulting polymer.

Influence of Substituents on Polymer Properties and Degradability: The incorporation of alkyl groups at the C2 position of the 1,3-propanediol (B51772) monomer significantly influences the polymer's physical properties, which in turn affects its biodegradability. The presence of a methyl group in poly(2-methyl-1,3-propylene succinate) has been shown to disturb the crystallization of the polymer. mdpi.com This effect is even more pronounced with larger substituents like butyl and ethyl groups. In a study of polyesters based on 2,5-furandicarboxylic acid (FDCA), introducing different 1,3-propanediols led to varied thermal properties. acs.orgncsu.edu For example, poly(2-ethyl-2-butyl-1,3-propylene furandicarboxylate) (PEBF) was found to be an amorphous polyester (B1180765), unlike more crystalline counterparts, a direct consequence of its bulky alkyl substituents disrupting chain packing. acs.orgncsu.edu Generally, lower crystallinity and a lower glass transition temperature (Tg) can increase the rate of hydrolytic and enzymatic degradation, as the polymer chains are more accessible to water and enzymes. researchgate.net Polyesters based on odd-carbon diols like 1,3-propanediol already tend to have lower crystallinity, and this effect is amplified by alkyl substitution. mdpi.comresearchgate.net

| Polymer Name | Diol Used | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity |

|---|---|---|---|---|

| Poly(propylene furandicarboxylate) (PPF) | 1,3-Propanediol | - | 173 °C | Low (ΔHm = 0.9 J/g) |

| Poly(2-methyl-1,3-propylene furandicarboxylate) (PMF) | 2-Methyl-1,3-propanediol | - | - | Amorphous |

| Poly(neopentyl glycol furandicarboxylate) (PNF) | Neopentyl glycol (2,2-dimethyl-1,3-propanediol) | 70 °C | 201 °C | High (ΔHm = 32.1 J/g) |

| Poly(2-ethyl-2-butyl-1,3-propylene furandicarboxylate) (PEBF) | 2-Ethyl-2-butyl-1,3-propanediol | Lower than PNF | Lower than PNF | Amorphous |

Enzymatic Degradation Mechanisms: The degradation of polymers like polyesters and polyurethanes often proceeds via the hydrolysis of ester or carbamate (B1207046) (urethane) linkages. pjoes.comgoogle.com This process can be catalyzed by hydrolase-class enzymes such as lipases, esterases, and proteases. pjoes.comrsc.orggoogle.com

Polyesters: The ester bonds are susceptible to microbial attack, and their degradation is influenced by factors like molecular weight and crystallinity. pjoes.com The introduction of a bulky, hydrophobic butyl group in this compound can enhance a polyester's resistance to hydrolysis, a desirable trait for durable materials but one that can slow biodegradation. alfachemic.com

Polyurethanes (PUs): The biodegradation of PUs involves the cleavage of both ester (in polyester PUs) and urethane (B1682113) bonds. pjoes.com Esterase enzymes attack the ester linkages, while proteases can attack the urethane bonds. pjoes.com Studies have shown that a combination of enzymes in a "cocktail" can be more effective for degradation. pjoes.com The chemical structure of the polyol is a primary factor; PUs based on polyester polyols are typically more susceptible to enzymatic degradation than those based on polyether polyols. rsc.org The presence of bulky side chains, as would be introduced by this compound, can sterically hinder the approach of enzymes to the polymer backbone, potentially slowing the degradation rate compared to polymers made from linear diols. researchgate.net

Green Solvents and Process Development Utilizing Diols

The search for green solvents—those that are derived from renewable resources, are less toxic, and are readily biodegradable—is a key objective of sustainable chemistry. Diols, including this compound and its derivatives, are being explored for such applications.

Diols as Green Solvents: The parent compound, 1,3-propanediol, is recognized as a green solvent, and its production from renewable feedstocks like glycerol is well-established. researchgate.netmdpi.com This provides a strong precedent for investigating its substituted analogues. Research on other renewable diols, such as 1,2-propanediol and 2,3-butanediol, has demonstrated their potential in synthesizing derivatives that can serve as green solvents and fuel components. mdpi.comresearchgate.net

While direct studies characterizing this compound as a bulk green solvent are limited, its applications in specific processes highlight its utility. For instance, various aliphatic 1,3-diols have been synthesized and proven effective for the solvent extraction of boric acid from aqueous solutions. researchgate.net In one study, 2,2,5-trimethyl-1,3-hexanediol, a structurally similar branched diol, achieved a boron extraction efficiency of 96.8%. researchgate.net This demonstrates the potential of tailored diol structures in developing specialized green separation processes.

Furthermore, esters derived from 2-alkyl-substituted 1,3-propanediols are being developed as film-forming agents (coalescing solvents) for paints and coatings. google.com These esters are designed to have good hydrolytic stability, a property imparted by the branched structure of the diol, which is an important performance characteristic for coating formulations. google.com The trend towards sustainable and eco-friendly products is encouraging the use of such compounds in industrial applications, including as plasticizers, lubricants, and solvents. dataintelo.com The US Environmental Protection Agency (EPA) maintains a list of solvents that meet its Safer Choice criteria, which includes a number of diols and their derivatives, underscoring their potential as greener alternatives to conventional solvents. epa.gov

| Diol / Derivative | Application Area | Key Research Finding | Reference |

|---|---|---|---|

| 1,3-Propanediol | Green Solvent | Identified as a green chemical with potential to replace conventional petrochemical solvents. | researchgate.net |

| 1,2-Propanediol & 2,3-Butanediol Derivatives | Green Solvents & Fuel Components | Renewable diols can be converted to cyclic ketals and glycol ethers with favorable solvent properties. | mdpi.com |

| Aliphatic 1,3-Diols (e.g., 2,2,5-trimethyl-1,3-hexanediol) | Solvent Extraction | Demonstrated high efficiency for the extraction of boric acid from aqueous solutions. | researchgate.net |

| Esters of 2-alkyl-substituted 1,3-propanediols | Film-Forming Agents (Solvents) | Can be synthesized to have good hydrolytic stability for use in coatings. | google.com |

| 2-Butyl-2-ethyl-1,3-propanediol | Industrial Solvent / Intermediate | Used as a solvent, plasticizer, and lubricant, with a trend towards use in sustainable processes. | dataintelo.com |

Future Directions and Emerging Research Opportunities

Exploration of Novel Reactivities and Derivatizations

While 2-butylpropane-1,3-diol is a versatile building block, its full chemical potential remains an active area of investigation. The two primary hydroxyl groups offer sites for a wide range of chemical modifications, leading to derivatives with unique properties.

Future research is expected to move beyond standard esterification and focus on more complex transformations. One promising avenue is the stereoselective functionalization of the diol. For instance, microbial asymmetric oxidation has been successfully used to convert this compound into valuable chiral building blocks, specifically the S- and R-enantiomers of 2-hydroxymethylhexanoic acid. researchgate.net Further exploration of different microbial strains or enzyme-catalyzed reactions could yield a broader library of chiral derivatives with applications in pharmaceuticals and fine chemicals. researchgate.net